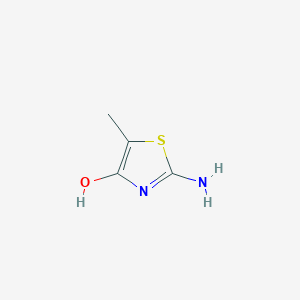

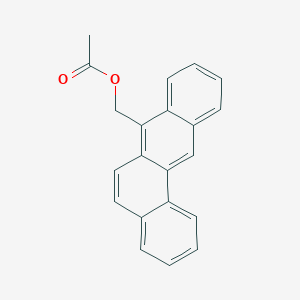

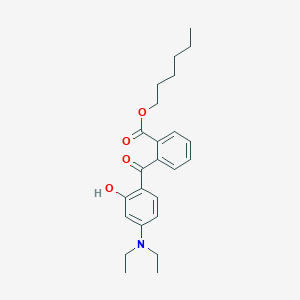

![molecular formula C24H14 B135717 萘并[2,3-e]芘 CAS No. 193-09-9](/img/structure/B135717.png)

萘并[2,3-e]芘

描述

Naphtho[2,3-e]pyrene is an ortho- and peri-fused polycyclic arene.

科学研究应用

表面上的电子性质和手性

- 手性形态和电子结构:萘并[2,3-a]芘在 Au(111) 表面上的吸附揭示了手性形态和显着的电子性质。这涉及了解界面的结构和电子性质,这对于纳米技术和表面科学中的应用至关重要 (France & Parkinson, 2004)。

多功能有机半导体应用

- 有机电子学:萘并[2,3-a]芘被认为是一种有效的多功能有机半导体。它在有机太阳能电池 (OSC)、有机发光二极管 (OLED) 和有机薄膜晶体管 (OTFT) 中有应用,表明其在有机电子学领域的通用性 (Kwon et al., 2010)。

衬底重构和薄膜

- 金属衬底重构:研究表明,萘并[2,3-a]芘可以重构 Au(111) 等金属衬底。此特性对于开发更有效的 optoelectronic 器件至关重要 (Iski et al., 2011)。

热解和环境化学

- 热解研究:萘并[2,3-e]芘被发现是邻苯二酚热解产物之一,这对于了解固体燃料燃烧过程中多环芳烃的形成非常重要 (Thomas & Wornat, 2008)。

分析化学应用

- 分析化学:在不同的 RP-C18 色谱柱上测量了萘并[2,3-a]芘的理论塔板高度 (HETP)。这项研究有助于了解复杂有机化合物的色谱行为 (Gritti & Guiochon, 2007)。

荧光和传感应用

- 荧光传感器:对 N-(芘基甲基)萘并氮杂冠醚-5 的研究说明了其作为荧光化学传感器的潜力,特别是用于检测 Cu2+ 离子。这突出了其在开发新型基于荧光的化学传感器中的应用 (Kim et al., 2008)。

作用机制

Target of Action

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . This can lead to mutations and other changes in the cell.

Biochemical Pathways

Naphtho[2,3-e]pyrene, like other polycyclic aromatic hydrocarbons, is likely to be involved in various biochemical pathways. One such pathway could be the cytochrome P450 pathway , which is responsible for the metabolism of many xenobiotics.

Result of Action

It’s known that polycyclic aromatic hydrocarbons can cause cellular damage, potentially leading to carcinogenesis . This is likely due to their interaction with DNA and other cellular macromolecules.

Action Environment

The action, efficacy, and stability of Naphtho[2,3-e]pyrene can be influenced by various environmental factors. For instance, its formation of chiral domains has been observed when evaporated onto a hexagonal Au (111) surface in an ultrahigh vacuum environment . .

安全和危害

生化分析

Biochemical Properties

It is known that it interacts with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and degradation over time .

Metabolic Pathways

Naphtho[2,3-e]pyrene is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Naphtho[2,3-e]pyrene is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

属性

IUPAC Name |

hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCZXQXKBVWAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172895 | |

| Record name | Dibenzo(de,qr)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193-09-9 | |

| Record name | Dibenzo[de,qr]naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(de,qr)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(de,qr)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Naphtho[2,3-e]pyrene formed and what are its potential health concerns?

A1: Naphtho[2,3-e]pyrene is among the C24H14 PAH isomers identified as a product of catechol pyrolysis at high temperatures (1000°C) []. Catechol, a model fuel representing structural units found in coal, wood, and biomass, produces various PAHs upon combustion, including Naphtho[2,3-e]pyrene. This PAH belongs to the pyrene benzologue class []. The significance of this finding lies in the fact that many PAHs, including some C24H14 isomers, are known mutagens and carcinogens []. While the specific health impacts of Naphtho[2,3-e]pyrene aren't detailed in the provided research, its presence as a product of combustion, particularly from materials like coal and biomass, raises concerns due to the established link between PAH exposure and adverse health outcomes.

Q2: What is the significance of studying PAHs like Naphtho[2,3-e]pyrene in the context of environmental pollution?

A2: The identification of Naphtho[2,3-e]pyrene in catechol pyrolysis experiments highlights the potential for its presence in environments impacted by combustion processes []. This is particularly relevant to emissions from coal and biomass burning, which are known sources of various PAHs. Given the association of some PAHs with mutagenicity and carcinogenicity [], the presence of Naphtho[2,3-e]pyrene in combustion byproducts emphasizes the need for monitoring and potentially regulating these emissions to mitigate potential health and environmental risks. Further research into the specific toxicological profile of Naphtho[2,3-e]pyrene is crucial for informed risk assessment and management.

Q3: Are there analytical methods to identify and quantify Naphtho[2,3-e]pyrene in complex mixtures?

A3: The research highlights the use of High-Pressure Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) absorbance detection and Mass Spectrometry (MS) for identifying and analyzing C24H14 PAHs, including Naphtho[2,3-e]pyrene, in the catechol pyrolysis product mixture []. The study presents the specific UV spectrum used to confirm the identity of Naphtho[2,3-e]pyrene [], demonstrating the applicability of this analytical technique for detecting and quantifying this PAH in complex samples. This information is valuable for researchers studying PAH formation mechanisms and environmental scientists monitoring PAH levels in environmental and industrial samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

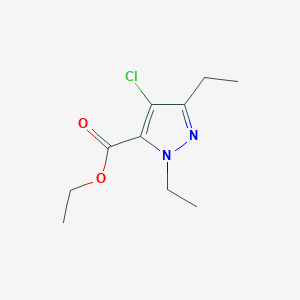

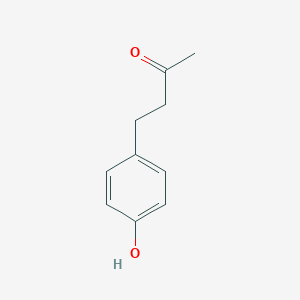

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

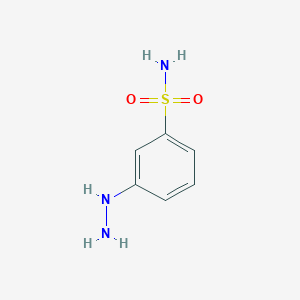

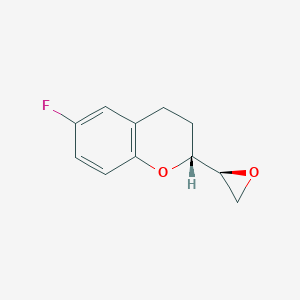

![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)

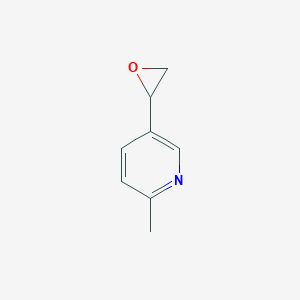

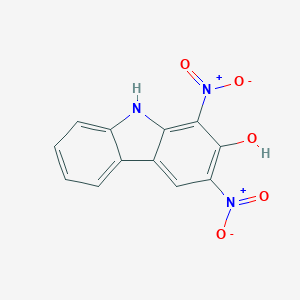

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)